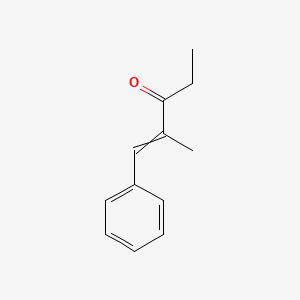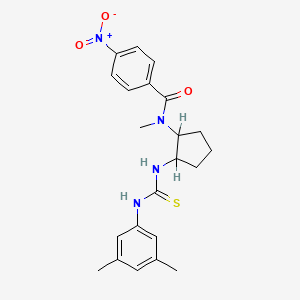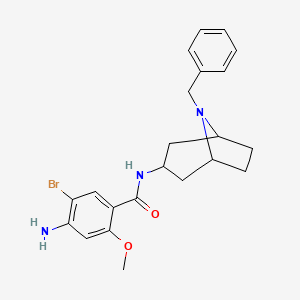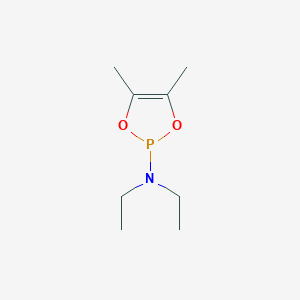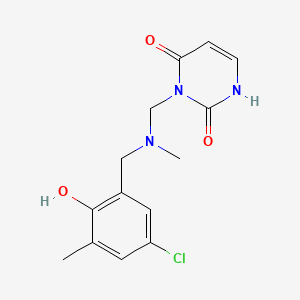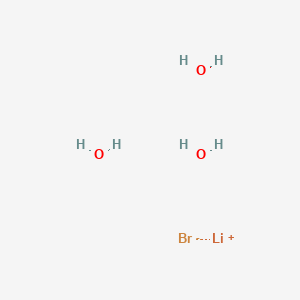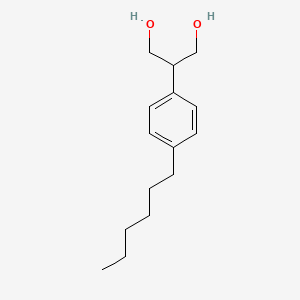
2-(4-Hexylphenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hexylphenyl)propane-1,3-diol is an organic compound with the molecular formula C15H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone The compound is characterized by a hexyl group attached to a phenyl ring, which is further connected to the propane-1,3-diol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as hexylmagnesium bromide) reacts with a suitable precursor like 4-bromophenylpropane-1,3-diol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Another method involves the reduction of 2-(4-Hexylphenyl)propane-1,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone groups into hydroxyl groups, yielding the desired diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hexylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hexylphenyl)propane-1,3-dione or 2-(4-Hexylphenyl)propanoic acid.
Reduction: Formation of this compound or hexylbenzene.
Substitution: Formation of 2-(4-Hexylphenyl)propane-1,3-dichloride or 2-(4-Hexylphenyl)propane-1,3-dibromide.
Aplicaciones Científicas De Investigación
2-(4-Hexylphenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Hexylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and hexyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-Hexylphenethyl)propane-1,3-diol: Similar structure but contains an amino group instead of hydroxyl groups.
2-Methyl-1,3-propanediol: Similar diol structure but with a methyl group instead of a hexylphenyl group.
Uniqueness
2-(4-Hexylphenyl)propane-1,3-diol is unique due to its specific combination of a hexylphenyl group and two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
75552-38-4 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2-(4-hexylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(11-16)12-17/h7-10,15-17H,2-6,11-12H2,1H3 |
Clave InChI |
IMHNCOIBUCQPRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


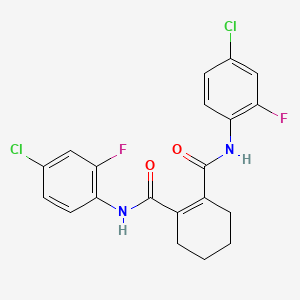
methylene]-](/img/structure/B14439254.png)
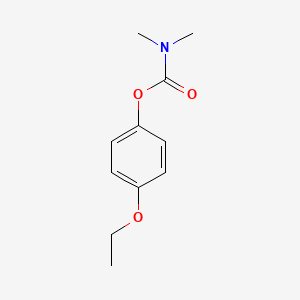
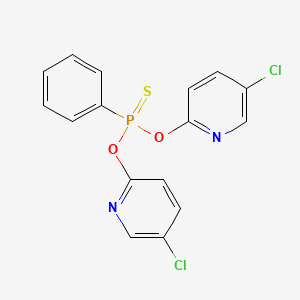
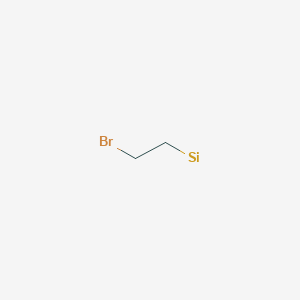
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

